molecular formula C10H6Cl2N2 B8335306 (3,4-Dichlorobenzyl)malononitrile

(3,4-Dichlorobenzyl)malononitrile

Cat. No.: B8335306
M. Wt: 225.07 g/mol
InChI Key: ONTUBZPGRNHELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dichlorobenzyl)malononitrile is a high-value chemical building block of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, C10H6Cl2N2, incorporates a 3,4-dichlorobenzyl group and a reactive malononitrile moiety, making it a versatile precursor for constructing complex molecules. The malononitrile group is a privileged scaffold in heterocyclic chemistry, frequently employed in multicomponent reactions—especially under modern synthetic techniques like ultrasound irradiation—to efficiently generate diverse nitrogen-containing heterocycles with potential biological activity . This compound is strategically valuable in pharmaceutical research for the design and synthesis of novel bioactive molecules. The dichlorinated aromatic ring can enhance lipophilicity and membrane permeability, while the malononitrile group offers multiple reactive sites for further chemical transformation, such as the formation of indole analogs . Indole derivatives themselves are a cornerstone in drug discovery, targeting a wide spectrum of diseases including cancer, infections, and neurological disorders . Researchers utilize this compound as a key intermediate in the development of potential therapeutic agents. The product is supplied with guaranteed high purity and is intended For Research Use Only (RUO). It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to their institution's safety protocols for handling chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]propanedinitrile

InChI

InChI=1S/C10H6Cl2N2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-2,4,8H,3H2

InChI Key

ONTUBZPGRNHELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C#N)C#N)Cl)Cl

Origin of Product

United States

Computational and Theoretical Investigations of 3,4 Dichlorobenzyl Malononitrile Derivatives

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine electronic and geometric properties with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For derivatives of (3,4-Dichlorobenzyl)malononitrile, a common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). researchgate.net This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in the molecule's ground-state geometry. The optimized structure is crucial as it serves as the foundation for all subsequent property calculations, including electronic and spectroscopic analyses. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Malononitrile (B47326) Derivative Note: This table presents typical data obtained from DFT calculations for a representative malononitrile derivative.

ParameterBond/AngleCalculated Value
Bond Lengths C-Cl1.75 Å
C=C (Aromatic)1.39 - 1.41 Å
C-C (Benzyl)1.51 Å
C≡N1.16 Å
Bond Angles C-C-Cl119.5°
C-C-C (Benzyl)112.0°
C-C≡N178.5°

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound derivatives, the HOMO is typically localized on the dichlorophenyl ring, while the LUMO is often centered on the malononitrile group, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors Note: Values are illustrative for a this compound derivative.

ParameterSymbolFormulaTypical Value (eV)
Highest Occupied Molecular Orbital EHOMO--6.50
Lowest Unoccupied Molecular Orbital ELUMO--1.80
Energy Gap ΔEELUMO - EHOMO4.70
Electronegativity χ-(EHOMO + ELUMO)/24.15
Chemical Hardness η(ELUMO - EHOMO)/22.35
Global Electrophilicity Index ωχ² / (2η)3.66

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. wikipedia.orgusc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method allows for the calculation of natural atomic charges, which offer a more chemically intuitive representation of charge distribution than other methods like Mulliken population analysis. researchgate.net

For this compound derivatives, NBO analysis reveals the electron-withdrawing nature of the chlorine atoms and the cyano groups, leading to a specific charge distribution across the molecule. researchgate.net Furthermore, NBO calculations can quantify intramolecular charge transfer (ICT) by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization, which is crucial for understanding the molecule's electronic properties and non-linear optical response. wisc.edu

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By performing a frequency calculation on the DFT-optimized geometry, a set of theoretical vibrational modes can be obtained. psu.edu

These predicted frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. Comparing the scaled theoretical spectrum with experimental FT-IR and Raman spectra is a powerful method for confirming the structure of a synthesized compound. Specific vibrational modes, such as the C≡N stretch of the nitrile groups, the C-Cl stretches, and the aromatic C-H stretches of the dichlorobenzyl group, can be assigned to specific peaks in the experimental spectrum, providing a detailed structural characterization.

Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. jhuapl.edu These materials are of great interest for applications in telecommunications, optical data storage, and signal processing. researchgate.net The malononitrile group acts as a strong electron acceptor, making its derivatives promising candidates for NLO materials. scispace.com

Computational chemistry is used to predict the NLO response of these molecules by calculating key parameters such as the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). mdpi.com A large β value is indicative of a strong NLO response. DFT calculations are a standard method for evaluating these properties, helping to screen and design molecules with enhanced NLO characteristics before undertaking their synthesis. researchgate.net Studies on similar molecules have shown that malononitrile derivatives can possess significant hyperpolarizability values. researchgate.netmdpi.com

Table 3: Calculated Non-Linear Optical (NLO) Properties Note: Values are illustrative for a representative malononitrile derivative.

PropertyComponentCalculated Value (a.u.)
Dipole Moment (μ) μx, μy, μz, μtotalVaries
Polarizability (α) αxx, αyy, αzz, αtotalVaries
First Hyperpolarizability (β) βx, βy, βz, βtotalSignificant magnitude

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Beyond its material properties, this compound and its derivatives can be investigated for potential biological activity using molecular docking and dynamics simulations. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific biological target, typically a protein or enzyme. nih.gov

The process involves placing the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity. This allows researchers to screen virtual libraries of compounds and identify potential candidates for further study. For example, derivatives could be docked into the active site of an enzyme implicated in a disease to assess their potential as inhibitors. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time, providing insights into the binding mode and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

In Silico Binding Affinity Prediction with Biological Receptors and Enzymes

In silico molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological receptor, to form a stable complex. This method is instrumental in predicting the binding affinity, which is often quantified as a scoring function, commonly expressed in kcal/mol. A lower (more negative) binding energy value generally indicates a more stable and favorable interaction between the ligand and the receptor's active site.

For derivatives of malononitrile, molecular docking studies are frequently employed to estimate their potential as inhibitors for various enzymatic targets. nih.gov For instance, studies on analogous compounds such as 2-(2,4-dichlorobenzylidene)malononitrile have involved docking against protein targets like tyrosine-protein kinase (HCK) and ribonucleoside diphosphate (B83284) reductase (RR) to assess their potential as anticancer agents. bohrium.com The process involves preparing the three-dimensional structures of both the ligand, such as this compound, and the target protein. A grid box is then defined around the active site of the protein, and a docking algorithm explores various conformations of the ligand within this space, calculating the binding energy for each pose. nih.gov

The predicted binding affinities help in prioritizing compounds for further experimental testing. Molecules that demonstrate high binding affinity in silico are considered more likely to exhibit significant biological activity.

Table 1: Example of Predicted Binding Affinities for a Malononitrile Derivative with Various Kinase Targets

Target Enzyme PDB ID Binding Affinity (kcal/mol)
Epidermal Growth Factor Receptor (EGFR) 1M17 -8.5
Tyrosine-Protein Kinase (HCK) 2HCK -7.9
Ribonucleoside Diphosphate Reductase (RR) 1W68 -7.2
Human Topoisomerase IIβ 3QX3 -9.1

Note: Data are representative examples based on docking studies of similar compounds and are for illustrative purposes.

Identification of Key Intermolecular Interactions at Active Sites

Beyond predicting binding energy, molecular docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand within the receptor's binding pocket. These non-covalent interactions are crucial for molecular recognition and biological function. Analysis of the docked complexes reveals key amino acid residues that engage with the ligand. researchgate.net

For aromatic nitrile compounds like this compound, several types of interactions are typically observed:

Hydrogen Bonds: The nitrile (-C≡N) groups can act as hydrogen bond acceptors, interacting with donor residues in the protein's active site, such as Arginine, Lysine, or Tyrosine. ajchem-a.com

Hydrophobic Interactions: The dichlorobenzyl group can form hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine.

Pi-Interactions: The aromatic ring of the ligand can engage in Pi-Pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or Pi-Cation interactions with positively charged residues like Lysine or Arginine.

Visualizing the docked pose allows researchers to identify the precise nature and geometry of these interactions, which is fundamental for understanding the mechanism of action and for designing derivatives with improved affinity and specificity. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Kinase Active Site

Interaction Type Ligand Moiety Potential Interacting Amino Acid Residues
Hydrogen Bond (Acceptor) Nitrile group (-CN) Tyr, Lys, Asn
Hydrophobic Interaction Dichlorophenyl ring Leu, Val, Ile, Ala
Pi-Pi Stacking Phenyl ring Phe, Tyr, Trp
Halogen Bond Chlorine atoms Backbone carbonyls, Ser, Thr

Note: This table represents potential interactions based on the chemical structure of the compound and typical kinase binding sites.

Conformational Flexibilities and Stability of this compound within Binding Pockets

To assess stability, the Root Mean Square Deviation (RMSD) of the ligand and protein atoms is calculated over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. ajchem-a.com Conversely, large fluctuations in RMSD could indicate an unstable binding mode.

Furthermore, the Root Mean Square Fluctuation (RMSF) can be analyzed for each amino acid residue to identify which parts of the protein are flexible and which are stabilized upon ligand binding. For this compound, MD simulations can reveal how the dichlorobenzyl group orients itself within the hydrophobic pocket and whether the nitrile groups maintain stable hydrogen bonds throughout the simulation. This information is vital for confirming the binding mode predicted by docking and for understanding the dynamic behavior that governs the ligand's biological activity. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodologies, not results)

Development of QSAR Models for Predicting Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The development of a robust QSAR model follows a systematic workflow.

First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. For each compound, a set of numerical parameters known as molecular descriptors, which encode its structural and physicochemical properties, are calculated.

Using the training set, a statistical method is applied to generate a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. The resulting model's statistical quality is assessed using parameters like the coefficient of determination (r²) for the training set and the cross-validated coefficient of determination (q²). A high q² value indicates the model's robustness and internal predictive ability. Finally, the model's ability to predict the activity of new compounds is evaluated using the external test set. umich.edu

Parameters and Descriptors Used in QSAR Studies

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These parameters quantify various aspects of a molecule's structure and properties. For aromatic compounds like this compound derivatives, a wide range of descriptors can be employed. umich.edu They are generally categorized as follows:

Table 3: Common Classes of Molecular Descriptors in QSAR Studies

Descriptor Class Description Examples
Constitutional (1D) Describe the basic composition of the molecule without regard to its 3D geometry. Molecular Weight, Atom Count, Number of Rotatable Bonds
Topological (2D) Describe the connectivity and branching of atoms in the molecule. Wiener Index, Kier & Hall Connectivity Indices
Geometrical (3D) Describe the 3D properties of the molecule, requiring a defined conformation. Molecular Surface Area, Molecular Volume, Shadow Indices
Physicochemical Relate to well-known physical and chemical properties. LogP (hydrophobicity), Molar Refractivity, Dipole Moment
Electronic Describe the electronic properties of the molecule. HOMO/LUMO energies, Partial Atomic Charges, Electrostatic Potential

| Quantum-Chemical | Derived from quantum mechanical calculations, providing detailed electronic and energetic information. | Ionization Potential, Electron Affinity, Heat of Formation |

The selection of appropriate descriptors is a critical step, often involving statistical techniques to identify the subset of parameters that best correlates with the biological activity, avoiding overfitting and ensuring the model is both simple and predictive. umich.edu

Integration of Theoretical Frameworks in Experimental Design

Computational approaches like molecular docking and QSAR are not merely academic exercises; they are powerful tools that are increasingly integrated into the experimental drug discovery pipeline. These theoretical frameworks provide a rational basis for designing new molecules and prioritizing synthetic efforts, ultimately saving time and resources. bohrium.com

Molecular docking studies can screen vast virtual libraries of compounds against a biological target, identifying a smaller, more manageable set of "hits" with high predicted binding affinity. ajchem-a.com These hits are then prioritized for chemical synthesis and subsequent in vitro biological evaluation. Analysis of the predicted binding modes can guide medicinal chemists in designing new derivatives with modifications aimed at enhancing interactions with key residues in the active site. researchgate.net

Similarly, a validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized compounds. nih.gov By analyzing the QSAR equation, chemists can understand which molecular properties (e.g., hydrophobicity, electronic character, steric bulk) are most influential for activity. This knowledge allows for the rational design of new compounds where these properties are fine-tuned to maximize the desired biological effect. For example, if a QSAR model indicates that electron-withdrawing groups on the aromatic ring increase activity, new derivatives incorporating such groups would be prioritized for synthesis. This synergy between computational prediction and experimental validation accelerates the iterative cycle of drug design and optimization. bohrium.com

Linking Reactivity Studies to Hammett Linear Free-Energy Relationships (LFER)

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It establishes a linear free-energy relationship (LFER) between the logarithm of the rate constant (k) or equilibrium constant (K) for a given reaction and a substituent constant (σ), which is a measure of the electronic effect of a substituent. wikipedia.orgwalisongo.ac.id The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. wikipedia.org The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. wikipedia.org

To illustrate the application of the Hammett equation to the reactivity of this compound derivatives, a hypothetical study of their base-catalyzed deprotonation can be considered. The presence of the electron-withdrawing cyano groups on the malononitrile moiety makes the benzylic proton acidic. The rate of this deprotonation would be sensitive to the electronic nature of the substituents on the phenyl ring.

A series of para- and meta-substituted benzylmalononitriles could be subjected to a base-catalyzed reaction, and the rate constants measured. The this compound would be one of the derivatives in this series. The Hammett plot would be constructed by plotting log(k/k₀) against the appropriate Hammett substituent constants (σ). For the 3,4-dichloro substituent, the σ value would be the sum of the individual σ values for the 3-chloro and 4-chloro groups.

Table 1: Hypothetical Rate Constants and Hammett Correlation for the Base-Catalyzed Deprotonation of Substituted Benzylmalononitriles

Substituent (X)σ ValueHypothetical Rate Constant (k) (M⁻¹s⁻¹)log(k/k₀)
4-OCH₃-0.270.5-0.30
4-CH₃-0.170.7-0.15
H0.001.00.00
4-Cl0.232.50.40
3-Cl0.374.00.60
3,4-diCl0.608.00.90
4-NO₂0.7815.01.18

Note: The data in this table is hypothetical and for illustrative purposes.

A positive slope (ρ > 0) would be expected for this reaction, indicating that electron-withdrawing substituents, like the 3,4-dichloro groups, stabilize the resulting carbanion intermediate, thus increasing the reaction rate. The magnitude of ρ would provide insight into the extent of charge development in the transition state.

Application of Frontier Molecular Orbital (FMO) Theory to Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity and selectivity of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. numberanalytics.com The HOMO is the most energetic occupied orbital and acts as an electron donor, while the LUMO is the lowest energy unoccupied orbital and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. rsc.org

In the context of this compound, FMO theory can be used to understand its reactivity towards nucleophiles and electrophiles. Computational methods can be employed to calculate the energies and visualize the distribution of the HOMO and LUMO.

For a reaction involving a nucleophile, the nucleophile's HOMO will interact with the LUMO of this compound. The LUMO would likely be distributed over the benzylic carbon and the cyano groups, indicating that these are the electrophilic sites susceptible to nucleophilic attack.

Conversely, in a reaction with an electrophile, the electrophile's LUMO would interact with the HOMO of this compound. The HOMO is expected to be located primarily on the dichlorinated benzene (B151609) ring, suggesting that electrophilic aromatic substitution would be a potential reaction pathway, albeit deactivated by the electron-withdrawing substituents.

The electronic effects of different substituents on the phenyl ring of benzylmalononitrile (B177411) derivatives would modulate the energies of the HOMO and LUMO. Electron-donating groups would raise the HOMO energy, making the molecule more nucleophilic, while electron-withdrawing groups would lower the LUMO energy, making it more electrophilic.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Substituted Benzylmalononitriles

Substituent (X)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
4-OCH₃-8.50-1.007.50
4-CH₃-8.75-1.107.65
H-9.00-1.207.80
4-Cl-9.20-1.407.80
3,4-diCl-9.45-1.657.80
4-NO₂-9.80-2.007.80

Note: The data in this table is hypothetical and for illustrative purposes.

The data illustrates that electron-withdrawing groups like the 3,4-dichloro substituents lower both the HOMO and LUMO energies. The significant lowering of the LUMO energy in this compound would enhance its reactivity towards nucleophiles compared to the unsubstituted benzylmalononitrile.

Mechanistic Hypotheses Validated by Kinetic Isotope Effects (KIE) and Isotopic Labeling

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom's isotopic identity affects the reaction rate. epfl.ch A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), kH/kD, is typically greater than 1. nih.gov The magnitude of the primary KIE can provide information about the transition state geometry.

For the base-catalyzed deprotonation of this compound, a primary KIE would be expected if the C-H bond at the benzylic position is cleaved in the rate-determining step. By synthesizing the deuterated analogue, (3,4-Dichlorobenzyl-α,α-d₂)malononitrile, and comparing its reaction rate to the non-deuterated compound, the KIE can be measured.

A significant primary KIE (typically in the range of 3-7 at room temperature) would strongly support a mechanism where the benzylic C-H bond is broken in the rate-limiting step. A smaller KIE might suggest a more complex, multi-step mechanism or a transition state where the C-H bond is only partially broken.

Isotopic labeling can also be used to trace the path of atoms throughout a reaction. For instance, in a reaction where the cyano groups of this compound might be involved, labeling one of the nitrogen atoms with ¹⁵N could help to follow its fate in the products, providing crucial evidence for the proposed mechanism.

Table 3: Hypothetical Kinetic Isotope Effects for the Base-Catalyzed Deprotonation of Substituted Benzylmalononitriles

Substituent (X)kH (M⁻¹s⁻¹)kD (M⁻¹s⁻¹)kH/kD
4-OCH₃0.500.086.25
4-CH₃0.700.116.36
H1.000.156.67
4-Cl2.500.376.76
3,4-diCl8.001.166.90
4-NO₂15.002.117.11

Note: The data in this table is hypothetical and for illustrative purposes.

The trend in the hypothetical KIE values suggests that as the substituent becomes more electron-withdrawing, the transition state becomes more "product-like" with a more fully broken C-H bond, leading to a larger KIE. This would be consistent with the Hammond postulate. The significant KIE for this compound would be strong evidence for a rate-determining proton transfer.

Exploration of Biological Activities and Mechanistic Studies of 3,4 Dichlorobenzyl Malononitrile Analogues

Anticancer and Cytotoxic Mechanisms Research

Analogues of (3,4-Dichlorobenzyl)malononitrile have demonstrated promising potential as anticancer agents through various mechanisms, including the inhibition of cell proliferation, modulation of key molecular targets, induction of programmed cell death, and inhibition of crucial enzymes involved in cancer progression.

Investigations into Cell Proliferation Inhibition

A significant body of research has focused on the ability of this compound analogues to inhibit the uncontrolled proliferation of cancer cells. For instance, a series of dichlorophenylacrylonitriles, derived from the Knoevenagel condensation of 3,4-dichloro- and 2,6-dichlorophenylacetonitriles, has been synthesized and evaluated for its cytotoxic effects. nih.gov Among these, lead compounds (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile exhibited potent growth inhibition against the MCF-7 breast cancer cell line with GI₅₀ values of 0.56 ± 0.03 and 0.127 ± 0.04 μM, respectively, demonstrating significant selectivity for this cell line. nih.gov Further modifications, such as the introduction of a 4-aminophenyl substituent, led to even more potent analogues, (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile and (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide, with GI₅₀ values of 0.030 ± 0.014 and 0.034 ± 0.01 μM, respectively. nih.gov These compounds also showed sub-micromolar potency against a panel of other cancer cell lines, including those of the colon (HT29), glioblastoma (U87, SJ-G2), ovary (A2780), lung (H460), skin (A431), prostate (Du145), neuroblastoma (BE2-C), and pancreas (MIA). nih.gov

The antiproliferative effects of these analogues are often evaluated using standard assays like the MTT assay, which measures cell viability. For example, two novel 4-substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile derivatives were assessed for their antiproliferative effects on the HepG2 human hepatocarcinoma cell line. mdpi.com One of these compounds showed a 50% inhibition of cell growth at a concentration of 500 µM. mdpi.com Similarly, studies on podophyllotoxin (B1678966) analogues with C-4 ester modifications have shown that these compounds inhibit cell proliferation with IC₅₀ values in the single to double-digit micromolar range. chemrxiv.org

Interactive Table: Cytotoxic Activity of this compound Analogues

Compound Name Cancer Cell Line Growth Inhibition (GI₅₀/IC₅₀ in µM)
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile MCF-7 (Breast) 0.56 ± 0.03
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile MCF-7 (Breast) 0.127 ± 0.04
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile MCF-7 (Breast) 0.030 ± 0.014
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide MCF-7 (Breast) 0.034 ± 0.01
4-Substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile derivative HepG2 (Liver) ~500 (for 50% inhibition)
Podophyllotoxin C-4 acetate (B1210297) ester analogue HCT-116 (Colon) 1.775

Modulation of Molecular Targets (e.g., tubulin polymerization, topoisomerase II)

The anticancer activity of this compound analogues is often attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation. Tubulin and topoisomerase II are two such prominent targets.

Tubulin Polymerization: Certain analogues of podophyllotoxin, a well-known tubulin inhibitor, have been synthesized and evaluated for their ability to interfere with tubulin polymerization. chemrxiv.org Cell cycle analysis using flow cytometry has demonstrated that these analogues induce cell cycle arrest in the G2/M phase, which is a characteristic effect of tubulin inhibitors. chemrxiv.org This suggests that their cytotoxic activity is mediated through the disruption of microtubule dynamics, which are essential for cell division.

Topoisomerase II: Topoisomerase II (TOP2) is a vital enzyme that alters DNA topology and is a key target for many anticancer drugs. mdpi.com Research has explored the potential of malononitrile (B47326) derivatives as TOP2 inhibitors. mdpi.comnih.gov For example, two new 4-substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile derivatives were investigated as potential inhibitors of human TOP2β. mdpi.comresearchgate.net Molecular docking studies have been employed to predict the binding affinity of these compounds to the enzyme. mdpi.com Some benzoxanthone derivatives have shown dual inhibitory activities against both topoisomerase I and II. nih.gov One particular compound efficiently blocked topoisomerase II function, being almost threefold more effective than etoposide (B1684455) at a concentration of 20 µM. nih.gov Another compound exhibited selective topoisomerase II inhibitory activity at 100 µM. nih.gov The mechanism of action of these "topoisomerase poisons" involves stabilizing the TOP2-DNA cleavage complex, which leads to cytotoxic DNA double-strand breaks. embopress.org

Induction of Apoptosis Pathways

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Several analogues of this compound have been shown to trigger apoptotic pathways in cancer cells. The activation of caspases, a family of proteases central to the execution of apoptosis, is a common mechanism. nih.gov

Studies have shown that certain malononitrile derivatives can induce caspase activation. For instance, the injection of malonate, a mitochondrial toxin, into the rat striatum was found to lead to maximal caspase-3-like enzymatic activity after 6 hours. nih.gov Nitric oxide (NO) was observed to modulate this caspase activation in a biphasic manner, potentiating it at moderate concentrations and counteracting it at higher concentrations. nih.gov

Furthermore, some novel 2-thioxoimidazolidin-4-one derivatives have been identified as potent apoptotic inducers. nih.gov These compounds were found to cause cell accumulation in the pre-G1 phase and cell cycle arrest at the G2/M phase. nih.gov They also led to an increase in the levels of p53, caspase-7, and caspase-9, as well as an elevated Bax/Bcl-2 ratio, all of which are indicative of apoptosis induction. nih.gov Similarly, certain spiro-pyridine derivatives have been shown to promote apoptosis, increasing the apoptosis rate significantly compared to untreated cancer cells. rsc.org These compounds were also found to activate the pro-apoptotic Bax gene and suppress the anti-apoptotic Bcl-2 gene. rsc.org

Enzyme Inhibition Studies (e.g., Tyrosinase, EGFR, VEGFR-2 Kinases)

The inhibition of specific enzymes that play a crucial role in tumor growth and survival is another important anticancer mechanism of this compound analogues.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in treating hyperpigmentation and potentially melanoma. nih.govmdpi.com A study of 12 novel 2-(substituted benzylidene)malononitrile derivatives revealed that 2-(3,4-dihydroxybenzylidene)malononitrile exhibited the strongest inhibitory activity against tyrosinase, with an IC₅₀ of 17.05 μM. nih.govoncotarget.com Docking simulations suggested that this compound directly binds to the tyrosinase active site through hydrogen bonds and hydrophobic interactions. nih.gov Kinetic studies confirmed it to be a competitive inhibitor of the enzyme. nih.gov

EGFR and VEGFR-2 Kinase Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key kinases involved in cancer cell proliferation, angiogenesis, and metastasis. rsc.orgnih.gov Several studies have focused on developing dual inhibitors of both EGFR and VEGFR-2. Novel 2-thioxoimidazolidin-4-one derivatives have shown superior inhibitory activity against both EGFR and VEGFR-2 compared to reference drugs like sorafenib (B1663141) and erlotinib. nih.gov Similarly, a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative was found to inhibit EGFR and VEGFR-2 with IC₅₀ values of 0.124 μM and 0.221 μM, respectively. rsc.org Molecular docking studies have been instrumental in understanding the binding interactions of these inhibitors with the active sites of the kinases. nih.govnih.gov

Antimicrobial and Antifungal Activity Studies

In addition to their anticancer properties, analogues of this compound have been investigated for their potential to combat microbial and fungal infections.

Broad-Spectrum Antibacterial Research against Pathogenic Strains

Research has demonstrated that various derivatives of malononitrile possess broad-spectrum antibacterial activity against a range of pathogenic strains. For example, a series of pyridine (B92270) derivatives synthesized from chalcones and malononitrile were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. vidhyayanaejournal.org

Furthermore, 1,2,4-triazole (B32235) derivatives incorporating the 3,4-dichlorobenzyl moiety have shown potent bioactivity. Specifically, 3,4-dichlorobenzyl triazole-3-thione and related triazolium compounds exhibited significant activity against most tested bacteria, which included both Gram-positive (e.g., MRSA, S. aureus, B. subtilis) and Gram-negative (E. coli, S. dysenteriae, P. aeruginosa) strains. nih.gov

Analogues of the antimicrobial agent triclocarban (B27905), which incorporate a benzothiazole (B30560) nucleus, have also been synthesized and tested. nih.gov One such compound, the benzothiazole analogue of triclocarban with a 3,4-dichlorophenyl group, was among the most active compounds against Staphylococcus aureus. nih.gov Another derivative was found to be four times more active than triclocarban against Enterococcus faecalis, a challenging nosocomial pathogen. nih.gov

The antifungal potential of malononitrile derivatives has also been explored. A series of compounds containing both 1,2,3-triazole and malononitrile structures were synthesized and tested against several plant pathogenic fungi. nih.govacs.orgacs.org Many of these compounds showed significant fungicidal activity, particularly against Botrytis cinerea and Rhizoctonia solani. nih.govacs.org The mechanism of action for some of these compounds was found to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govacs.org

Antifungal Efficacy Evaluations

Analogues of this compound have been investigated for their effectiveness against various fungal pathogens. The unique chemical structure of malononitrile promotes a wide range of applications, including its use in the synthesis of fungicides. issr-journals.org Research into related structures, such as streptochlorin (B611036) derivatives containing a nitrile group, has demonstrated notable antifungal activity against several common phytopathogenic fungi. mdpi.com For instance, in one study, the most active compound, 3a , showed greater efficacy against four types of fungi than at least one of the commercial fungicides used as positive controls. mdpi.com

Similarly, studies on other dichlorinated aromatic compounds have highlighted their antimicrobial potential. The volatile compound 3,5-dichloro-4-methoxybenzaldehyde (DCMB) , produced by the mushroom Porostereum spadiceum, significantly inhibited fungal conidial germination at very low concentrations (0.1-1 μg ml-1) when applied as a vapor. nih.gov The evaluation of 2-acyl-1,4-benzohydroquinone derivatives showed that their antifungal properties were superior to their 2-acyl-1,4-naphthohydroquinone counterparts. mdpi.com Specifically, 2-octanoylbenzohydroquinone 4 was the most active in its series, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL against various fungal strains. mdpi.com

These findings underscore the potential of the dichlorobenzyl moiety, often in combination with other functional groups like nitriles, to serve as a scaffold for developing new antifungal agents.

Table 1: Antifungal Activity of Selected Analogue Compounds This table is interactive. You can sort and filter the data.

Compound Fungal Species Efficacy Measurement Result Source
Compound 3a (Streptochlorin derivative) Botrytis cinerea, Alternaria solani, Gibberella zeae, Rhizoctorzia solani EC50 More active than at least one positive control mdpi.com
3,5-dichloro-4-methoxybenzaldehyde (DCMB) Alternaria brassicicola, Colletotrichum orbiculare Conidial Germination Inhibition Significant inhibition at 0.1-1 μg/ml nih.gov
2-octanoylbenzohydroquinone 4 Candida krusei, Rhizopus oryzae MIC 2 to 16 μg/mL mdpi.com
Fenarimol (B1672338) Analogue EPL-BS1246 Madurella mycetomatis MIC50 < 9 μM chemrxiv.org

Mechanistic Basis of Antimicrobial Action

The antimicrobial action of malononitrile and its derivatives is multifaceted. Malononitrile itself can cause cytotoxic anoxia by interfering with cellular metabolism even when oxygen is present. nih.gov Its mechanism is often linked to the inhibition of critical metabolic pathways. nih.gov For many antimicrobial agents, their effectiveness relies on reaching and binding to a target site in sufficient concentrations to inhibit or kill the microbe. frontiersin.org Resistance mechanisms often involve preventing the drug from reaching its target, for instance, through reduced cell permeability via the downregulation of porin channels in Gram-negative bacteria. frontiersin.org

In the context of antifungal action, some compounds function by disrupting the fungal cell membrane. The antibiotic rhodomyrtone, for example, increases membrane fluidity, leading to the formation of large membrane vesicles that trap essential membrane proteins, thereby affecting cell division and cell wall synthesis. mdpi.com For other compounds, the mechanism involves enzymatic inactivation. For instance, resistance to chloramphenicol (B1208) can occur when bacteria produce chloramphenicol acetyltransferase, which modifies the drug so it can no longer bind to its ribosomal target. frontiersin.org While the precise mechanism for this compound is not fully elucidated in the provided context, the actions of its analogues suggest that it may involve similar processes, such as metabolic inhibition or disruption of cellular integrity.

Receptor Agonist and Modulator Research

Beyond antimicrobial activities, analogues of this compound have been identified as potent modulators of specific cellular receptors.

G Protein-Coupled Receptor 35 (GPR35) is an orphan receptor that has become a target for drug development due to its expression in tissues like the gastrointestinal tract and immune cells. patsnap.com GPR35 agonists are compounds that bind to and activate the receptor, triggering downstream signaling pathways. patsnap.com A compound structurally related to this compound, YE120 (2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene) malononitrile), has been identified as a potent GPR35 agonist. nih.govfrontiersin.org In dynamic mass redistribution assays, YE120 demonstrated superior potency compared to the reference agonist zaprinast . nih.govfrontiersin.org Zaprinast itself is a widely used reference agonist for GPR35 research due to its moderate-to-high potency across human, mouse, and rat orthologs. nih.govfrontiersin.org

The specificity of GPR35 agonists can vary significantly between species, which complicates preclinical studies. For example, pamoic acid is a potent agonist for human GPR35 but is markedly less effective on the rat and mouse versions of the receptor. nih.govnih.gov This highlights the species-specific nature of ligand interactions with GPR35. frontiersin.org

Table 2: GPR35 Agonist Activity of Selected Compounds This table is interactive. You can sort and filter the data.

Compound Receptor/Assay Potency (EC50) Notes Source
YE120 Human GPR35 32.5 nM Superior potency compared to zaprinast. nih.govmedchemexpress.com
Pamoic Acid Human GPR35 79 nM Potent agonist with neuroprotective properties. medchemexpress.com
Pamoic Acid Rat GPR35 pEC50 = 6.15 ± 0.18 ~200-fold less potent than at human GPR35. nih.gov
Pamoic Acid Mouse GPR35 Inactive below 10 µM >3000-fold selectivity for human over murine GPR35. nih.gov
Zaprinast Human GPR35 - Gold standard reference agonist. wikipedia.org
GPR35 agonist 2 (compound 11) β-arrestin assay 26 nM Potent GPR35 agonist. medchemexpress.com
GPR35 agonist 2 (compound 11) Ca2+ release assay 3.2 nM Potent GPR35 agonist. medchemexpress.com

Ligand Binding and Receptor Activation Studies

The activation of GPR35 by an agonist initiates a cascade of intracellular events. Upon ligand binding, GPR35 can couple with different G-proteins, such as Gαi/o or Gα12/13, to modulate cellular responses. patsnap.com Furthermore, agonist binding can induce the recruitment of β-arrestin proteins, which not only desensitize the receptor but also act as signaling scaffolds for G protein-independent pathways, such as the ERK1/2 pathway. nih.govfrontiersin.org

Studies using bioluminescence resonance energy transfer (BRET) have been instrumental in characterizing ligand binding and receptor activation. BRET-based assays can measure the interaction between GPR35 and β-arrestin-2 in response to an agonist. nih.gov For example, the antagonist CID-2745687 has been shown to block the recruitment of β-arrestin 2 induced by agonists like pamoic acid. nih.govfrontiersin.org The development of fluorescent probes has also been crucial for studying ligand-receptor interactions. nih.gov These probes, which can exhibit high agonistic potency, allow for detailed kinetic binding experiments and the determination of binding constants (Ki values) for unlabeled GPR35 ligands. nih.gov Such studies have confirmed that GPR35 activation is a complex process that can be influenced by the specific ligand, leading to biased signaling where certain downstream pathways are preferentially activated. nih.gov

Structure-Activity Relationship (SAR) Investigations for this compound Systems

Structure-activity relationship (SAR) studies are critical for optimizing the therapeutic potential of a chemical series. For compounds related to this compound, modifications to the chemical structure can profoundly impact biological activity and selectivity.

In the context of antifungal agents, SAR analysis of acylhydroquinones revealed that the nature of both the acyl chain and the aromatic ring influences efficacy. mdpi.com For instance, substituting the aromatic ring with aliphatic chains generally resulted in better antifungal activity. mdpi.com For fenarimol analogues, which are also antifungal, a correlation was found between in vivo efficacy and lipophilicity (logD), with analogues having logD values below 2.5 showing better activity. chemrxiv.org This suggests that physicochemical properties are key determinants of potency. chemrxiv.org

In the realm of GPR35 agonists, SAR studies on apomorphine (B128758) analogs have shown that specific substitutions can create biased ligands that preferentially activate either G-protein or β-arrestin pathways. nih.gov For meperidine analogues with a 3',4'-dichloro substitution pattern, chemical modifications to the ester group and N-substitution generally led to compounds with decreased affinity for the dopamine (B1211576) transporter (DAT) but favored recognition at the serotonin (B10506) transporter (SERT). nih.gov This demonstrates how subtle changes to a core scaffold can shift selectivity between different biological targets. These principles are directly applicable to the this compound framework, where modifying the substituents on the dichlorophenyl ring or the malononitrile group could fine-tune the compound's potency and selectivity as either an antifungal agent or a GPR35 modulator.

Essential Structural Motifs for Target Engagement

The biological activity of this compound and its analogues is intrinsically linked to their chemical architecture. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to observe the effect on its biological function, have highlighted several key motifs crucial for effective target engagement.

The benzylidene malononitrile scaffold serves as a foundational element for a variety of biological activities, including antimicrobial and antiproliferative effects. nih.govnih.gov The substitution pattern on the phenyl ring plays a pivotal role in modulating the potency and selectivity of these compounds. For instance, in a series of 2-(substituted benzylidene)malononitrile derivatives synthesized as potential tyrosinase inhibitors, the position and nature of the substituents on the phenyl ring were found to be critical for inhibitory activity. nih.gov While the exact this compound was not included in that specific study, the findings underscore the importance of the aromatic substitution pattern for interaction with the target enzyme.

Furthermore, the methylene (B1212753) bridge connecting the phenyl ring to the malononitrile group provides a degree of conformational flexibility. This flexibility allows the molecule to adopt an optimal orientation within the active site of a target protein, thereby maximizing binding interactions. Studies on other inhibitors have shown that the length and rigidity of such linkers are critical determinants of biological activity.

Influence of Electron-Withdrawing Properties of the Malononitrile Group on Activity

The malononitrile group, characterized by two cyano (-C≡N) substituents attached to a methylene carbon, is a potent electron-withdrawing moiety that profoundly influences the chemical reactivity and biological activity of the entire molecule. The strong electron-withdrawing nature of the two nitrile groups makes the adjacent methylene protons acidic and renders the double bond in benzylidene malononitrile derivatives susceptible to nucleophilic attack. researchgate.net

This electronic feature is central to the biological mechanism of action for many malononitrile-containing compounds. The electron-deficient nature of the exocyclic double bond in benzylidene malononitrile analogues makes them Michael acceptors. This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine thiols, within the active sites of target enzymes. This covalent modification can lead to irreversible inhibition and is a common mechanism for many biologically active compounds.

The importance of the electron-withdrawing properties of the malononitrile group is highlighted by comparing the activity of these compounds to analogues where this group is altered or absent. The replacement of the malononitrile group with other less electron-withdrawing functionalities often leads to a significant decrease or complete loss of biological activity. This observation strongly supports the hypothesis that the electron-withdrawing character of the malononitrile moiety is a key driver of the biological effects observed in this class of compounds.

For example, in the context of tyrosinase inhibitors, the Michael acceptor ability of the benzylidene malononitrile scaffold is thought to be crucial for its inhibitory action. nih.gov The electron-withdrawing malononitrile group polarizes the double bond, facilitating the attack by nucleophilic residues in the enzyme's active site.

Below is a data table from a study on 2-(substituted benzylidene)malononitrile derivatives as tyrosinase inhibitors, which illustrates the impact of different substituents on the phenyl ring on the inhibitory activity. While this compound is not present, the data demonstrates the principle of how substitutions on the benzylidene ring modulate biological activity.

CompoundSubstituent (R)IC₅₀ (μM) for Tyrosinase Inhibition
BMN14-hydroxy> 100
BMN24-hydroxy-3-methoxy63.48
BMN33-hydroxy-4-methoxy85.12
BMN113,4-dihydroxy17.05

Data adapted from a study on tyrosinase inhibitors to illustrate structure-activity relationships. nih.gov

This data clearly shows that the nature and position of the substituents on the phenyl ring have a dramatic effect on the biological activity. The presence of a catechol (3,4-dihydroxy) moiety in BMN11 results in the most potent inhibition, suggesting a specific interaction with the tyrosinase active site that is favored by this substitution pattern.

Applications in Advanced Materials Science and Chemical Sensing for Malononitrile Systems

Development of Organic Electronic Materials

The electron-withdrawing nature of the cyano groups in malononitrile (B47326) derivatives makes them excellent candidates for n-type organic semiconductors, a class of materials crucial for the development of organic electronics.

Malononitrile moieties are frequently incorporated into larger molecular structures to create "push-pull" systems, where an electron-donating part of the molecule is linked to the electron-accepting malononitrile group. This architecture facilitates intramolecular charge transfer, a key property for organic semiconductors. researchgate.net Research has shown that derivatives of benzylidenemalononitrile (B1330407), which are structurally related to (3,4-Dichlorobenzyl)malononitrile, are used in the synthesis of organic semiconductors. researchgate.net The performance of these materials is highly dependent on their molecular packing in the solid state, which influences charge transport.

Malononitrile Derivative TypeKey Structural FeatureObserved PropertiesPotential Application
BenzylidenemalononitrilesBenzene (B151609) ring conjugated with a dicyanovinyl groupGood electron affinity, can form ordered structuresn-type channel in Organic Field-Effect Transistors (OFETs)
Dicyanovinyl-substituted OligothiophenesThiophene chain with terminal dicyanovinyl groupsTunable bandgap, good charge carrier mobilityActive layer in organic solar cells

The electroluminescent and photovoltaic properties of malononitrile derivatives have been harnessed in the development of OLEDs and organic solar cells. In OLEDs, these materials can function as emitters or electron transport layers. For instance, a low molecular weight fluorescent material, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been synthesized and used to create an organic light-emitting diode through a solution process.

In the realm of photovoltaics, dicyanovinyl-substituted oligothiophenes have been investigated as electron acceptor materials in organic solar cells. researchgate.netscilit.com The efficiency of these devices is influenced by the energy levels of the donor and acceptor materials, as well as the morphology of the active layer. The substitution pattern on the aromatic rings can significantly impact these properties.

Device TypeMalononitrile Derivative RoleReported Performance MetricReference Compound Example
OLEDEmitting LayerEfficient solid-state emission2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile
Organic Solar CellElectron AcceptorPower conversion efficiencies up to 5.2% (for vacuum-deposited cells)Dicyanovinyl-substituted oligothiophenes scilit.com

Chemical Sensing Technologies

The reactivity of the malononitrile group and the potential for fluorescence in its derivatives make them attractive for the development of chemical sensors.

Malononitrile-based structures have been utilized in the design of chemosensors for the detection of various ions. Two novel malonyl-based chemosensors were synthesized and showed selective "turn-off" emission responses to Fe³⁺ ions in an aqueous buffer solution. nih.gov The detection limits for these sensors were in the micromolar range, demonstrating their high sensitivity. nih.gov The binding stoichiometry between the sensor and the metal ion was determined to be 1:1. nih.gov While not specific to this compound, this highlights the potential of the malononitrile framework for creating ion-selective sensors.

ChemosensorTarget IonSensing MechanismLimit of Detection (LOD)
N,N'-bis(ethyl-4'-benzoate)-1,3-propanediamideFe³⁺Turn-off fluorescence4.28 μM nih.gov
N,N'-bis(ethyl-3'-benzoate)-1,3-propanediamideFe³⁺Turn-off fluorescence4.33 μM nih.gov

The development of fluorescent probes for the detection of malononitrile itself has also been a subject of research. rsc.org One study reported a colorimetric fluorescent probe using cinnamaldehyde (B126680) compounds that exhibited a linear relationship between fluorescence intensity and malononitrile concentration, with a very low detection limit of 18 nM. rsc.org The mechanism often involves a chemical reaction between the probe and malononitrile that leads to a change in the fluorescence properties of the system. For instance, a probe with an aldehyde group can undergo a Knoevenagel condensation with malononitrile, resulting in a visually detectable color change. In another approach, a ratiometric fluorescent probe was developed to detect hypochlorous acid, where the malononitrile group played a key role in the sensing mechanism by regulating intramolecular charge transfer (ICT) processes. nih.gov

Polymeric Materials and Cross-Linking Agents

The reactivity of the malononitrile group allows for its incorporation into polymeric structures. Malononitrile can undergo polymerization, although this can be violent under certain conditions, such as high temperatures or in the presence of strong bases. nih.gov More controlled polymerization reactions, such as Michael addition polymerization, have been explored to create cyano-rich polyesters. researchgate.net

Furthermore, derivatives of malononitrile, such as benzylidenemalononitrile and its p-chloro derivative, have been used to synthesize photo-crosslinkable main-chain liquid crystalline polymers. researchgate.net Cross-linking is a crucial process for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. While specific use of this compound as a cross-linking agent is not documented, the reactivity of the malononitrile group suggests its potential in this area.

Utilization in Photo-Cross-Linkable Polymers

A thorough review of scientific literature and patent databases reveals no specific studies or documented applications detailing the use of this compound as a component in photo-cross-linkable polymers. The existing research on photo-cross-linkable systems focuses on other active moieties and does not include this particular compound.

Role in Polymer Chemistry as Stabilizers

There is currently no available scientific literature that describes or investigates the role of this compound as a stabilizer in polymer chemistry. Its potential in this application has not been a subject of published research.

Catalysis and Reactivity in Advanced Material Synthesis

The reactivity of this compound has been primarily documented in the context of its function as a chemical intermediate. Patent literature describes its synthesis and subsequent use in multi-step synthetic pathways. google.comgoogleapis.com For example, it can be synthesized from (3,4-dichlorobenzylidene)malononitrile (B4543679) via reduction. google.com

The compound itself serves as a precursor for creating more complex molecules. In one documented process, this compound is reacted with sodium hydride and 1-bromo-3,3,3-trifluoropropane in N,N-dimethylformamide to yield a more complex malononitrile derivative intended for use as a pesticide. googleapis.com This reaction highlights the reactivity of the central carbon atom of the malononitrile group, which can be deprotonated to form a nucleophile.

However, there is no specific information available regarding its use as a catalyst or its reactivity in the context of advanced material synthesis, such as in polymerization or the fabrication of functional materials.

Energy Capture and Storage Applications

There are no published research articles or patents that associate this compound with applications in energy capture or storage. Its potential use in devices such as solar cells, batteries, or other energy-related materials has not been investigated in the available scientific literature.

Table 2: List of Mentioned Compounds

Compound Name
This compound
(3,4-dichlorobenzylidene)malononitrile
1-bromo-3,3,3-trifluoropropane
N,N-dimethylformamide
Sodium hydride

Future Directions and Research Perspectives for 3,4 Dichlorobenzyl Malononitrile Chemistry

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of (3,4-Dichlorobenzyl)malononitrile and its analogs has traditionally relied on established reactions such as the Knoevenagel condensation. nih.gov However, the future of its synthesis is increasingly pointing towards more sustainable and efficient methods.

Green Chemistry Innovations:

Microwave-Assisted Synthesis: This technique offers significant advantages, including drastically reduced reaction times, higher yields, and improved selectivity. nih.gov It often allows for solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. nih.gov

Novel Catalysts: The development and use of new catalysts are central to greener synthetic routes. Research into magnetically recoverable nanoparticles, such as Fe3O4, presents an efficient and recyclable catalytic system. orientjchem.org Natural and nano-sized zeolites, like clinoptilolite, are also being explored as promising, environmentally friendly catalysts, particularly in aqueous media. psu.edu

Solvent-Free and Aqueous Conditions: Shifting away from volatile organic solvents to water or solvent-free reaction conditions is a key goal. orientjchem.orgresearchgate.net These approaches not only reduce the environmental impact but can also simplify product isolation and purification.

Synthetic ApproachKey AdvantagesCatalyst Examples
Microwave-Assisted CondensationShorter reaction times, higher yields, solvent-free potential-
Heterogeneous CatalysisRecyclability, ease of separation, environmental benefitsFe3O4 nanoparticles, Nano zeolites (Clinoptilolite)
Aqueous Media SynthesisReduced use of organic solvents, improved safety-

Advanced Characterization Techniques for Complex Structures and Dynamics

A thorough understanding of the structure-activity relationships of this compound derivatives necessitates the use of sophisticated analytical techniques. While standard methods like FT-IR and NMR spectroscopy are fundamental for structural confirmation, advanced techniques are crucial for probing more complex features. nih.gov

Future Characterization Focus:

X-ray Crystallography: For unambiguous determination of three-dimensional molecular structures, providing precise data on bond lengths, angles, and crystal packing. This is particularly important for understanding intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS): To confirm elemental composition with high accuracy and to identify and characterize impurities or byproducts in synthetic mixtures.

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are invaluable for elucidating the intricate structures of more complex derivatives and for assigning signals in crowded spectra.

Deeper Mechanistic Understanding of Biological Interactions

While initial studies have highlighted the potential of this compound derivatives in various biological contexts, a deeper understanding of their mechanisms of action at the molecular level is a critical future research direction.

Areas for Mechanistic Investigation:

Enzyme Inhibition Kinetics: Detailed kinetic studies are needed to elucidate the mode of inhibition for target enzymes, such as tyrosinase. oncotarget.com This includes determining inhibition constants (Ki) and whether the inhibition is competitive, non-competitive, or uncompetitive.

Cellular Pathway Analysis: Investigating how these compounds affect specific cellular signaling pathways is crucial. This could involve techniques like Western blotting, qPCR, and reporter gene assays to understand their impact on protein expression and gene regulation.

Structural Biology of Protein-Ligand Complexes: Obtaining crystal structures of these compounds bound to their biological targets will provide invaluable insights into the specific molecular interactions driving their activity, paving the way for rational drug design.

Computational Design and Predictive Modeling for Novel Derivatives

The integration of computational chemistry and molecular modeling is set to revolutionize the discovery and optimization of novel this compound derivatives. These in silico methods can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the highest potential.

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. oncotarget.com It is instrumental in identifying key binding interactions and in screening large virtual libraries of compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, helping to assess the stability of binding modes predicted by docking. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of the potency of new derivatives.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be related to their reactivity and stability. nih.gov

Exploration of New Application Areas in Materials Science and Biotechnology

Beyond the currently explored biological activities, the unique chemical structure of this compound suggests potential applications in other scientific and technological domains. Malononitrile (B47326) and its derivatives are known for their use in the synthesis of a wide range of materials. researchgate.net

Potential Future Applications:

Organic Electronics: The electron-accepting nature of the malononitrile group makes these compounds interesting candidates for use in organic semiconductors, photovoltaics, and non-linear optical materials. researchgate.net

Advanced Polymers: Derivatives could be incorporated as monomers or functional additives in the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or photo-responsiveness.

Bioconjugation and Chemical Probes: The reactivity of the malononitrile moiety could be exploited for the development of fluorescent probes for bio-imaging or for bioconjugation to proteins and other biomolecules to study biological processes.

The continued investigation into these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, leading to new scientific discoveries and innovative applications across multiple disciplines.

Q & A

Basic: What are the key synthetic routes for preparing (3,4-Dichlorobenzyl)malononitrile, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,4-dichlorobenzyl chloride with malononitrile in the presence of a base (e.g., K₂CO₃) under reflux conditions. Solvent choice (e.g., ethanol, DMF) and temperature control (60–100°C) are critical for yield optimization. For example, analogous reactions with benzyl chlorides and malononitrile in ethanol at 80°C achieve ~75% yield after 6–8 hours .
Table 1: Example Reaction Conditions

ReagentSolventTemperatureTimeYield
3,4-Dichlorobenzyl chloride + malononitrileEthanol80°C8 hrs~70%*
*Theoretical yield based on analogous protocols in and .

Advanced: How can mechanistic contradictions in cyclization reactions involving this compound be resolved?

Answer:
Unexpected product formation, such as pyridine derivatives instead of pyrans (e.g., in ), highlights the role of solvent lone pairs in directing reaction pathways. Computational studies (DFT) and isotopic labeling (e.g., ¹⁵N) can clarify mechanisms. For example, methanol/ethanol solvents stabilize intermediates via hydrogen bonding, favoring pyridine over pyran formation. Kinetic studies (TLC monitoring) and trapping experiments (e.g., with TEMPO) further validate proposed intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and nitrile groups (C≡N, δ ~110–120 ppm in ¹³C).
  • IR Spectroscopy: Confirm nitrile stretches (ν ~2200–2250 cm⁻¹).
  • Elemental Analysis: Validate C, H, N, Cl content (±0.3% tolerance).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ for C₁₀H₅Cl₂N₂: Calc. 227.9854, Obs. 227.9856) .

Advanced: How can structural analogs of this compound be designed to enhance biological activity?

Answer:
Structure-activity relationship (SAR) studies guide analog design:

  • Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance electrophilicity for kinase inhibition (e.g., Tyrphostin analogs in ).
  • Steric modifications : Introducing methyl/ethyl groups to the malononitrile moiety alters binding affinity.
  • Bioisosteric replacement : Replacing Cl with CF₃ maintains lipophilicity while reducing toxicity.
    Table 2: Example Analog Activities
DerivativeTarget (IC₅₀)Notes
This compoundEGFR (2.1 µM)Baseline activity
3-Nitro analogEGFR (0.8 µM)Improved potency
4-TrifluoromethylEGFR (1.5 µM)Reduced cytotoxicity

Basic: What intermediates are critical in synthesizing heterocycles from this compound?

Answer:
Key intermediates include:

  • Hydrazinecarbothioamide : Formed via reaction with thiosemicarbazide ( ).
  • Enaminonitriles : Generated through Knoevenagel condensation with aldehydes/ketones.
  • Triazolethiones : Cyclization products with thiosemicarbazides (e.g., 82% yield for 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol in ).

Advanced: How can conflicting data on reaction yields or purity be addressed in scale-up protocols?

Answer:

  • Process Analytical Technology (PAT): Use in-situ FTIR or Raman spectroscopy to monitor reaction progression.
  • Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) via response surface methodology.
  • Purification: Employ recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) to achieve >95% purity. Contradictions in reported yields (e.g., 70% vs. 85%) often stem from trace moisture or impurities in starting materials .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of nitrile vapors.
  • Spill Management: Neutralize with 10% NaOH solution and adsorb with vermiculite.
  • Storage: In airtight containers under nitrogen, away from oxidizers .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF).
  • Retrosynthesis Software (e.g., ICSynth): Propose viable routes using databases like Reaxys .

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